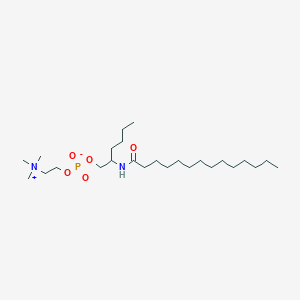
Tert-butylsulfanyl(pyridin-3-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butylsulfanyl(pyridin-3-yl)diazene, also known as TBS-PyD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TBS-PyD is a diazene derivative that contains a pyridine ring and a tert-butylsulfanyl group.
Aplicaciones Científicas De Investigación
Tert-butylsulfanyl(pyridin-3-yl)diazene has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to be effective in inhibiting tumor growth in vivo.
Mecanismo De Acción
The mechanism of action of Tert-butylsulfanyl(pyridin-3-yl)diazene is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anticancer activity, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Tert-butylsulfanyl(pyridin-3-yl)diazene is its ease of synthesis. It can be synthesized using a simple one-pot reaction and yields a high yield of product. Another advantage is its broad range of potential applications in various fields of scientific research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Tert-butylsulfanyl(pyridin-3-yl)diazene. One area of research is to further elucidate its mechanism of action and how it induces apoptosis in cancer cells. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications.
Métodos De Síntesis
Tert-butylsulfanyl(pyridin-3-yl)diazene can be synthesized using a simple one-pot reaction by reacting 3-pyridylhydrazine with tert-butylsulfanyl chloride in the presence of a base. The reaction yields this compound as a yellow solid with a high yield of approximately 80%.
Propiedades
Número CAS |
132555-20-5 |
|---|---|
Fórmula molecular |
C9H13N3S |
Peso molecular |
195.29 g/mol |
Nombre IUPAC |
tert-butylsulfanyl(pyridin-3-yl)diazene |
InChI |
InChI=1S/C9H13N3S/c1-9(2,3)13-12-11-8-5-4-6-10-7-8/h4-7H,1-3H3 |
Clave InChI |
JADHDNMYNBIKGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SN=NC1=CN=CC=C1 |
SMILES canónico |
CC(C)(C)SN=NC1=CN=CC=C1 |
Sinónimos |
Pyridine, 3-[[(1,1-dimethylethyl)thio]azo]-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



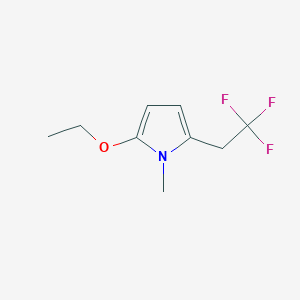
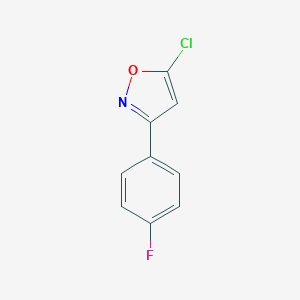



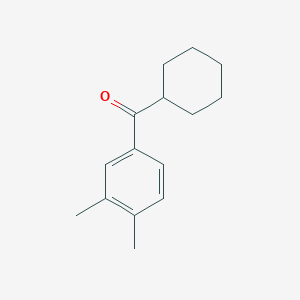



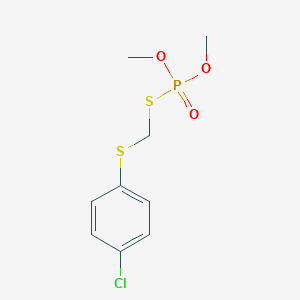
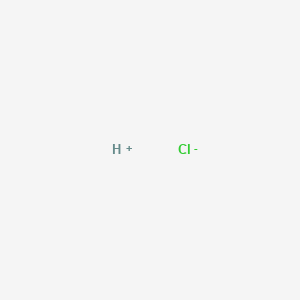
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
